molecular formula C9H13NO3S B1398919 Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- CAS No. 1250489-67-8

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

Cat. No.: B1398919
CAS No.: 1250489-67-8
M. Wt: 215.27 g/mol
InChI Key: QORKJJWMGOZTKT-UHFFFAOYSA-N
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Description

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethanamine group attached to a 2-methoxyphenyl sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- typically involves the reaction of 2-methoxybenzenesulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Methoxybenzenesulfonyl chloride+EthanamineEthanamine, 2-[(2-methoxyphenyl)sulfonyl]-+HCl\text{2-Methoxybenzenesulfonyl chloride} + \text{Ethanamine} \rightarrow \text{Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-} + \text{HCl} 2-Methoxybenzenesulfonyl chloride+Ethanamine→Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-+HCl

Industrial Production Methods: On an industrial scale, the production of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfone derivatives.

    Reduction: The compound can be reduced to form ethanamine derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Ethanamine derivatives.

    Substitution: Various substituted ethanamine compounds.

Scientific Research Applications

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • Ethanamine, 2-methoxy-
  • 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine
  • 2-(Methylsulfonyl)ethylamine hydrochloride

Comparison: Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- is unique due to the presence of both the ethanamine and 2-methoxyphenyl sulfonyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the sulfonyl group enhances its potential as an enzyme inhibitor, making it more effective in certain biological applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)sulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-8-4-2-3-5-9(8)14(11,12)7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORKJJWMGOZTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
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Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
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Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
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Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
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Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
Reactant of Route 6
Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

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